An In-depth Technical Guide to the Synthesis and Characterization of 4-Pyridinealdoxime
An In-depth Technical Guide to the Synthesis and Characterization of 4-Pyridinealdoxime
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Pyridinealdoxime (CAS 696-54-8), a compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of 4-Pyridinealdoxime
4-Pyridinealdoxime, also known as isonicotinaldehyde oxime, is a pyridine derivative with a molecular formula of C6H6N2O.[4][5] It presents as a white to off-white crystalline powder.[1][2] This compound serves as a crucial intermediate in the synthesis of various organic molecules and has demonstrated notable applications in medicinal chemistry.[1][2] One of its most recognized roles is as a reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, making it a key area of study for the development of antidotes to nerve agent poisoning.[1][3][6] Its unique structure, featuring both a pyridine ring and an aldoxime functional group, imparts specific chemical properties that are leveraged in diverse synthetic pathways.[1]
Key Physicochemical Properties:
| Property | Value | References |
| Molecular Weight | 122.12 g/mol | [4][5] |
| Melting Point | 131-133 °C | [4][7] |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | [1] |
| pKa | pK1: 4.73, pK2: 10.03 (at 25°C) | [4] |
Synthesis of 4-Pyridinealdoxime: A Mechanistic Approach
The most common and efficient synthesis of 4-Pyridinealdoxime involves the condensation reaction between 4-pyridinecarboxaldehyde and hydroxylamine.[1] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the oxime.
Underlying Chemistry
The synthesis proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH2OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime. This step is often acid or base-catalyzed.
The overall reaction is as follows:
Causality in Experimental Choices
The choice of reagents and reaction conditions is critical for maximizing yield and purity.
-
Hydroxylamine Salt: Hydroxylamine is typically used in the form of its hydrochloride (NH2OH·HCl) or sulfate salt for improved stability.[2][8]
-
Base: A base, such as sodium bicarbonate or pyridine, is often added to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.[9][10]
-
Solvent: A protic solvent like methanol or ethanol is commonly employed as it effectively dissolves both the reactants and facilitates the proton transfer steps in the mechanism.[1][8]
Experimental Protocol: A Validated Step-by-Step Guide
This protocol details a reliable method for the laboratory-scale synthesis and purification of 4-Pyridinealdoxime.
Synthesis of 4-Pyridinealdoxime Hydrochloride
Materials:
-
4-Pyridinecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (e.g., 25.0 g, 233 mmol) in methanol (e.g., 100 ml).[8]
-
To this solution, add hydroxylamine hydrochloride (e.g., 17.84 g, 250 mmol).[8]
-
Stir the mixture at room temperature for approximately 15 minutes.[8] A white solid, the hydrochloride salt of 4-pyridinealdoxime, will precipitate.[8]
-
Collect the solid by vacuum filtration and wash it with a small amount of cold methanol.
-
Dry the product in vacuo to obtain 4-pyridinecarboxaldehyde oxime, hydrochloride.[8]
Conversion to 4-Pyridinealdoxime (Free Base) and Recrystallization
Materials:
-
4-Pyridinealdoxime hydrochloride
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Dissolve the 4-pyridinecarboxaldehyde oxime, hydrochloride (e.g., 24.5 g, 154 mmol) in water (e.g., 250 ml).[9]
-
Slowly add solid sodium bicarbonate (e.g., 13 g, 155 mmol) with stirring until the solution is slightly basic.[9] An oily product may form.[9]
-
Extract the aqueous solution with ethyl acetate (e.g., 3 x 400 ml).[9]
-
Combine the organic extracts and wash with a saturated sodium chloride solution.[9]
-
Dry the organic layer over anhydrous magnesium sulfate.[9]
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude 4-Pyridinealdoxime.
Purification by Recrystallization:
The choice of solvent is paramount for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 4-Pyridinealdoxime, water or a mixed solvent system like ethanol/water or ethyl acetate/hexanes can be effective.[11][12][13]
General Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., water).[11]
-
If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Characterization: A Multi-Technique Approach
To confirm the identity and purity of the synthesized 4-Pyridinealdoxime, a combination of spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides valuable information about the structure. Key expected signals include:
-
A singlet for the oxime proton (-OH), typically in the range of 11-12 ppm.
-
A singlet for the methine proton (-CH=N), around 8.1-8.4 ppm.
-
Signals for the pyridine ring protons, usually appearing as doublets or multiplets in the aromatic region (7.5-8.8 ppm).[14]
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbon atoms in the pyridine ring and the C=N bond of the oxime group.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the key functional groups present in the molecule.[15][16][17]
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (oxime) | 3400-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=N stretch (oxime) | 1680-1620 |
| C=C and C=N stretches (pyridine ring) | 1600-1450 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound.[5] In the electron ionization (EI) mass spectrum of 4-Pyridinealdoxime, the molecular ion peak (M⁺) is expected at m/z 122, corresponding to its molecular weight.[18]
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of 4-Pyridinealdoxime.
Caption: Workflow for the synthesis of 4-Pyridinealdoxime.
Molecular Structure of 4-Pyridinealdoxime
The following diagram depicts the chemical structure of 4-Pyridinealdoxime.
Caption: Chemical structure of 4-Pyridinealdoxime.
Applications in Drug Development
4-Pyridinealdoxime and its derivatives are of significant interest in drug development, primarily due to their ability to reactivate acetylcholinesterase.[3] This property is crucial in the development of antidotes for organophosphate poisoning, which is a major concern in both agricultural and military contexts.[1][3] Furthermore, the pyridine-aldoxime moiety serves as a versatile scaffold for the synthesis of new chemical entities with potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[19][20][21]
References
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Synthesis of 4-pyridine carboxaldehyde oxime, hydrochloride - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of 4-pyridinecarboxaldehyde oxime - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]
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pyridine-4-aldoxime - Stenutz. (n.d.). Retrieved January 12, 2026, from [Link]
- Marek, J., et al. (2015). Synthesis and disinfection effect of the pyridine-4-aldoxime based salts. Molecules, 20(3), 3681-3696.
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4-Pyridinealdoxime | C6H6N2O | CID 135460230 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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4-Pyridinecarboxaldehyde, oxime - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]
- Marek, J., et al. (2015). Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts. Molecules, 20(3), 3681–3696.
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Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
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RECRYSTALLIZATION - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
- Shih, T. M., Skovira, J. W., & McDonough, J. H. (2009). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. Archives of toxicology, 83(12), 1083–1089.
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Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2020, February 19). Retrieved January 12, 2026, from [Link]
-
IR SPECTRAL STUDY ON NATURE OF 2–PYRIDINE ALDOXIME METHYL CHLORIDE INTERACTION WITH SOME STEROLS. II. CHOLESTANOL - Revue Roumaine de Chimie. (n.d.). Retrieved January 12, 2026, from [Link]
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ir spectral study on the nature of 2-pyridine aldoxime methyl chloride interaction with some sterols. i. cholesterol - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
ir spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. iii. lanosterol and 7-dehydrocholesterol - Revue Roumaine de Chimie. (n.d.). Retrieved January 12, 2026, from [Link]
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